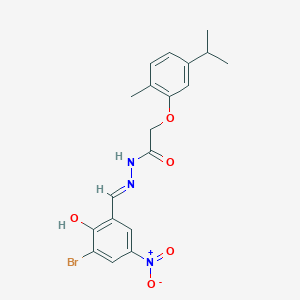![molecular formula C18H15NO3 B5970509 2-{[(4-methoxybenzyl)amino]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B5970509.png)
2-{[(4-methoxybenzyl)amino]methylene}-1H-indene-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[(4-methoxybenzyl)amino]methylene}-1H-indene-1,3(2H)-dione, also known as MBAM-indene, is a synthetic compound that has gained significant attention in the scientific community due to its potential use as a therapeutic agent. This molecule has been shown to exhibit promising anticancer activity, making it a subject of interest in cancer research.
作用機序
The mechanism of action of 2-{[(4-methoxybenzyl)amino]methylene}-1H-indene-1,3(2H)-dione is not fully understood, but studies have suggested that it may inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. Inhibition of this enzyme can lead to DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
2-{[(4-methoxybenzyl)amino]methylene}-1H-indene-1,3(2H)-dione has been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, this molecule has been shown to inhibit the migration and invasion of cancer cells, which are important processes for tumor metastasis. In vivo studies have also shown that 2-{[(4-methoxybenzyl)amino]methylene}-1H-indene-1,3(2H)-dione exhibits antitumor activity in mouse models of breast and colon cancer.
実験室実験の利点と制限
One advantage of using 2-{[(4-methoxybenzyl)amino]methylene}-1H-indene-1,3(2H)-dione in lab experiments is its high potency against cancer cells. Additionally, this molecule has been shown to exhibit low toxicity in normal cells, which is important for the development of safe and effective cancer therapies. However, one limitation of using 2-{[(4-methoxybenzyl)amino]methylene}-1H-indene-1,3(2H)-dione in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on 2-{[(4-methoxybenzyl)amino]methylene}-1H-indene-1,3(2H)-dione. One area of interest is the development of novel formulations that can increase the solubility and bioavailability of this molecule. Additionally, further studies are needed to fully understand the mechanism of action of 2-{[(4-methoxybenzyl)amino]methylene}-1H-indene-1,3(2H)-dione and its potential use in combination with other anticancer agents. Finally, more in vivo studies are needed to evaluate the safety and efficacy of this molecule as a potential cancer therapy.
合成法
The synthesis of 2-{[(4-methoxybenzyl)amino]methylene}-1H-indene-1,3(2H)-dione involves the reaction of 2-indanone with 4-methoxybenzylamine in the presence of acetic anhydride and catalytic amounts of p-toluenesulfonic acid. The reaction is carried out under reflux conditions and the resulting product is then purified by column chromatography. This method has been reported to yield high purity 2-{[(4-methoxybenzyl)amino]methylene}-1H-indene-1,3(2H)-dione in good yields.
科学的研究の応用
2-{[(4-methoxybenzyl)amino]methylene}-1H-indene-1,3(2H)-dione has been extensively studied for its potential use as an anticancer agent. In vitro studies have shown that this molecule exhibits cytotoxic activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. Additionally, 2-{[(4-methoxybenzyl)amino]methylene}-1H-indene-1,3(2H)-dione has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is often disrupted in cancer cells.
特性
IUPAC Name |
3-hydroxy-2-[(4-methoxyphenyl)methyliminomethyl]inden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c1-22-13-8-6-12(7-9-13)10-19-11-16-17(20)14-4-2-3-5-15(14)18(16)21/h2-9,11,20H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUFKZQNHHQZLOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN=CC2=C(C3=CC=CC=C3C2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-(3-{[(3,5-dimethoxybenzoyl)amino]methyl}-1-piperidinyl)-4-oxobutanoate](/img/structure/B5970426.png)
![1-{[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]acetyl}-3-(2-phenylethyl)piperidine](/img/structure/B5970442.png)
![1-[4-(3-methoxyphenoxy)but-2-en-1-yl]pyrrolidine hydrochloride](/img/structure/B5970443.png)
![5-(hydroxymethyl)-2-methyl-3-phenyl-5,6-dihydropyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5970446.png)
![1-(2-fluoro-4-methoxyphenyl)-2-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5970454.png)
![N-(3,4-difluorophenyl)-2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)acetamide](/img/structure/B5970461.png)
![1-acetyl-4-{[2-[(cyclopropylmethyl)sulfonyl]-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-1,4-diazepane](/img/structure/B5970463.png)

![2-cyano-3-[2,5-dimethyl-1-(2-naphthyl)-1H-pyrrol-3-yl]-N-phenylacrylamide](/img/structure/B5970485.png)
![2-pyridin-4-yl-7-(4,4,4-trifluorobutanoyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B5970494.png)

![2-(cyclopentylcarbonyl)-7-(2,3-dimethoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5970508.png)
![1-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}-4-piperidinol](/img/structure/B5970510.png)
![[1-(4-bromobenzyl)-2-piperidinyl]methanol](/img/structure/B5970515.png)